3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
Overview
Description
Scientific Research Applications
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily undergoes substitution reactions due to the presence of the Boc-protected amine groups . These reactions include:
Nucleophilic substitution: The Boc groups can be removed under acidic conditions, revealing the free amine groups which can then participate in further reactions.
Hydrolysis: The compound can be hydrolyzed to remove the Boc groups, yielding 3,5-diaminobenzoic acid.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Basic conditions: Bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
3,5-Diaminobenzoic acid: Formed by the removal of Boc groups under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid involves the protection of amine groups through the formation of Boc-protected intermediates . This protection prevents unwanted side reactions during synthesis and can be selectively removed under specific conditions to reveal the free amine groups for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: The parent compound without Boc protection.
N-Boc-3-aminobenzoic acid: A similar compound with a single Boc-protected amine group.
Uniqueness
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications compared to compounds with a single Boc group .
Properties
IUPAC Name |
3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRVVHPLPWQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363536 | |
Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133887-83-9 | |
Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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